Lipophilicity Tuning: The 'Sweet Spot' Between Methyl and Trifluoromethyl
5-(Difluoromethyl)pyridin-3-amine provides a calculated LogP of 0.32, which is strategically intermediate between the more hydrophilic 5-methyl analog (LogP ~0.17) and the highly lipophilic 5-trifluoromethyl analog (LogP ~1.04) [1]. This fine-tuning is critical for optimizing membrane permeability while avoiding the promiscuity and poor solubility often associated with highly lipophilic -CF₃ groups [2].
| Evidence Dimension | Calculated Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 0.32 |
| Comparator Or Baseline | 5-Methylpyridin-3-amine (LogP ≈ 0.17) and 5-Trifluoromethylpyridin-3-amine (LogP ≈ 1.04) |
| Quantified Difference | 2.2× higher than methyl analog, 3.3× lower than trifluoromethyl analog |
| Conditions | Calculated property using XLogP3 [1] |
Why This Matters
For a lead compound requiring balanced permeability and solubility, 5-(difluoromethyl)pyridin-3-amine offers a predictable, moderate LogP that minimizes the need for extensive solubility optimization downstream.
- [1] Kuujia. 5-(Difluoromethyl)pyridin-3-amine (CAS 899898-94-3) Product Page. Kuujia.com, 2025. View Source
- [2] Johnson, T. W.; Gallego, R. A.; Edwards, M. P. Lipophilic Efficiency as an Important Metric in Drug Design. J. Med. Chem. 2018, 61, 6401-6420. View Source
